An In-depth Technical Guide to 2,2,4,6,6-Pentamethyl-3-heptene: Chemical and Physical Properties
An In-depth Technical Guide to 2,2,4,6,6-Pentamethyl-3-heptene: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,2,4,6,6-pentamethyl-3-heptene are summarized in the table below. These data are essential for its handling, characterization, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₄ | [1][2] |
| Molecular Weight | 168.32 g/mol | [1][2] |
| CAS Number | 10354-03-7 | [1] |
| IUPAC Name | 2,2,4,6,6-Pentamethyl-3-heptene | [2] |
| Structure | ||
| InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3 | [2] | |
| InChIKey=NBUMCEJRJRRLCA-UHFFFAOYSA-N | [2] | |
| SMILES=CC(C)(C)CC(=CC(C)(C)C)C | [2] | |
| Boiling Point | 177.7 °C | [1] |
| Density | 0.764 g/cm³ | [1] |
| Flash Point | 47.1 °C | [1] |
| Appearance | Colorless liquid (estimated) | |
| Solubility | Insoluble or slightly soluble in water |
Spectroscopic Data
Spectroscopic data is critical for the identification and structural elucidation of 2,2,4,6,6-pentamethyl-3-heptene. While raw spectral data is not available, the following techniques have been used for its characterization:
-
Infrared (IR) Spectroscopy: Used to identify functional groups.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern.
Biological Activity and Proposed Mechanism of Action
2,2,4,6,6-Pentamethyl-3-heptene has been described as a soil bactericide exhibiting potent antibacterial activity against Gram-positive bacteria[1]. The proposed mechanism of action is through a radical-mediated process[1].
In the absence of detailed studies on this specific molecule's mode of action, a generalized diagram for a radical-initiated antibacterial mechanism is presented below. This conceptual workflow illustrates how a radical species, once formed, could potentially disrupt bacterial cellular integrity.
Experimental Protocols
Generalized Synthesis of Highly Branched Alkenes
The synthesis of highly branched alkenes such as 2,2,4,6,6-pentamethyl-3-heptene can be conceptually approached through acid-catalyzed dimerization or oligomerization of smaller alkenes, followed by purification. A plausible, though not experimentally verified, synthetic workflow is outlined below.
Generalized Protocol for GC-MS Analysis of Volatile Organic Compounds in Soil
The analysis of 2,2,4,6,6-pentamethyl-3-heptene in a soil matrix would typically involve extraction followed by gas chromatography-mass spectrometry (GC-MS).
Objective: To identify and quantify 2,2,4,6,6-pentamethyl-3-heptene in a soil sample.
Materials:
-
Soil sample
-
Methanol or other suitable solvent
-
Anhydrous sodium sulfate
-
Internal standard
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
A known weight of the soil sample is mixed with a known volume of solvent.
-
An internal standard is added to the mixture.
-
The mixture is agitated (e.g., sonication or shaking) to extract the volatile organic compounds.
-
The solid material is separated by centrifugation or filtration.
-
The solvent extract is dried over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
An aliquot of the extract is injected into the GC-MS system.
-
The GC oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the column stationary phase.
-
The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.
-
The mass spectrum of each component is recorded.
-
-
Data Analysis:
-
The retention time and mass spectrum of the analyte are compared to those of a known standard of 2,2,4,6,6-pentamethyl-3-heptene for identification.
-
Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
-
Safety and Handling
2,2,4,6,6-Pentamethyl-3-heptene is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses and gloves, should be worn.
Conclusion
2,2,4,6,6-Pentamethyl-3-heptene is a branched alkene with potential applications as a bactericide. This guide has summarized its known chemical and physical properties. Further research is warranted to elucidate the specific mechanisms of its antibacterial activity and to develop detailed, validated protocols for its synthesis and analysis, which would be of significant value to the scientific community, particularly in the fields of drug development and agricultural science.
